Cas no 4707-33-9 (α-Lapachone)

α-Lapachone 化学的及び物理的性質
名前と識別子
-
- Lapachoone-alpha
- 2, 2-Dimethyl-3, 4-dihydro-2H-benzo[g]chromene-5, 10-dione
- 2H-Naphtho[2, 3-b]pyran-5, 10-dione, 3, 4- dihydro-2, 2-dimethyl-
- 2H-Naphtho(2, 3-b)pyran-5, 10-dione, 3 , 4-dihydro-2, 2-dimethyl- (8CI)(9CI)
- β-Lapachone
- 2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione
- ALPHA-LAPACHONE
- Lapachoone alpha
- α-Lapachone
- 3,4-dihydro-2,2-dimethyl-2H-benzo[g]chromene-5,10-dione
- 3,4-dihydro-2,2-dimethyl-2H-benzo-[g]chromene-5,10-dione
- AC1L2IJW
- AC1Q6KFR
- NSC26327
- NSC629747
- [ "" ]
- VPE3AOX9QV
- NSC 26327
- LAPACHONE, .alpha.
- NSC 26327; NSC 629747
- GLXC-17776
- CCG-231496
- NSC-26327
- NSC 629747
- 2,2-Dimethyl-3,4-dihydro-2H-benzo[g]chromene-5,10-dione #
- CHEBI:182892
- AC-37066
- .alpha.-Lapachone
- HY-N2848
- E76367
- AKOS028108462
- Alpha lapachone
- MS-23427
- NS00015823
- 3,4-dihydro-2,2-dimethyl-2H-naphtho[2,3-b]pyran-5,10-dione
- CHEMBL441441
- DTXSID00197020
- UNII-VPE3AOX9QV
- Pyranonaphthoquinone derivative, 51
- Q27291952
- 2H-Naphtho[2,3-b]pyran-5,10-dione, 3,4-dihydro-2,2-dimethyl-
- CS-0023426
- 2,2-dimethyl-2H,3H,4H,5H,10H-naphtho[2,3-b]pyran-5,10-dione
- 4707-33-9
- 2H-Naphtho(2,3-b)pyran-5,10-dione, 3,4-dihydro-2,2-dimethyl-
- 2H-Naphtho[2,10-dione, 3,4-dihydro-2,2-dimethyl-
- LAPACHONE, ALPHA
- BDBM24810
- 2,2-Dimethyl-3,4-dihydro-2H-benzo[g]chromene-5,10-dione
- NSC-629747
- SCHEMBL102553
- alpha-Lapachone?
- PJWHOPKRRBUSDH-UHFFFAOYSA-N
- DA-60950
-
- インチ: InChI=1S/C15H14O3/c1-15(2)8-7-11-12(16)9-5-3-4-6-10(9)13(17)14(11)18-15/h3-6H,7-8H2,1-2H3
- InChIKey: PJWHOPKRRBUSDH-UHFFFAOYSA-N
- ほほえんだ: CC1(CCC2=C(O1)C(=O)C3=CC=CC=C3C2=O)C
計算された属性
- せいみつぶんしりょう: 242.09432
- どういたいしつりょう: 242.094294304g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 0
- 複雑さ: 445
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 43.4Ų
- 疎水性パラメータ計算基準値(XlogP): 2.6
じっけんとくせい
- 色と性状: Yellow powder
- 密度みつど: 1.3±0.1 g/cm3
- ふってん: 372.9±42.0 °C at 760 mmHg
- フラッシュポイント: 165.5±27.9 °C
- PSA: 43.37
- LogP: 2.90870
- じょうきあつ: 0.0±0.8 mmHg at 25°C
α-Lapachone セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
α-Lapachone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN1375-1 mg |
α-Lapachone |
4707-33-9 | 99.17% | 1mg |
¥ 395 | 2023-07-11 | |
Biosynth | EAA70733-1 mg |
α-Lapachone |
4707-33-9 | 1mg |
$300.30 | 2023-01-05 | ||
MedChemExpress | HY-N2848-25mg |
α-Lapachone |
4707-33-9 | 99.65% | 25mg |
¥2600 | 2024-07-28 | |
TRC | L175305-5mg |
α-Lapachone |
4707-33-9 | 5mg |
$ 1800.00 | 2023-09-07 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1375-25 mg |
alpha-Lapachone |
4707-33-9 | 98.00% | 25mg |
¥9987.00 | 2022-04-26 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1375-5 mg |
alpha-Lapachone |
4707-33-9 | 98.00% | 5mg |
¥3697.00 | 2022-04-26 | |
Aaron | AR00DHMX-100mg |
β-Lapachone |
4707-33-9 | 98% | 100mg |
$270.00 | 2025-02-11 | |
TargetMol Chemicals | TN1375-5 mg |
α-Lapachone |
4707-33-9 | 99.17% | 5mg |
¥ 858 | 2023-07-11 | |
A2B Chem LLC | AG28285-1g |
alpha-Lapachone |
4707-33-9 | 98% | 1g |
$1073.00 | 2024-04-20 | |
A2B Chem LLC | AG28285-50mg |
alpha-Lapachone |
4707-33-9 | 98% | 50mg |
$133.00 | 2024-04-20 |
α-Lapachone 関連文献
-
Samara Ben B. B. Bahia,Wallace J. Reis,Guilherme A. M. Jardim,Francielly T. Souto,Carlos A. de Simone,Claudia C. Gatto,Rubem F. S. Menna-Barreto,Solange L. de Castro,Bruno C. Cavalcanti,Claudia Pessoa,Maria H. Araujo,Eufranio N. da Silva Júnior Med. Chem. Commun. 2016 7 1555
-
Pushparathinam Gopinath,Atif Mahammed,Shimrit Ohayon,Zeev Gross,Ashraf Brik Chem. Sci. 2016 7 7079
-
Tomás Vieira de Castro,David M. Huang,Christopher J. Sumby,Andrew L. Lawrence,Jonathan H. George Chem. Sci. 2023 14 950
-
Guilherme A. M. Jardim,Wallace J. Reis,Matheus F. Ribeiro,Flaviano M. Ottoni,Ricardo J. Alves,Thaissa L. Silva,Marilia O. F. Goulart,Antonio L. Braga,Rubem F. S. Menna-Barreto,Kelly Salom?o,Solange L. de Castro,Eufranio N. da Silva Júnior RSC Adv. 2015 5 78047
-
Alexander F. de la Torre,Akbar Ali,Bernhard Westermann,Guillermo Schmeda-Hirschmann,Mariano Walter Pertino New J. Chem. 2018 42 19591
-
Rodolfo I. Teixeira,Juliana S. Goulart,Rodrigo J. Corrêa,Simon J. Garden,Sabrina B. Ferreira,José Carlos Netto-Ferreira,Vitor F. Ferreira,Paula Miro,M. Luisa Marin,Miguel A. Miranda,Nanci C. de Lucas RSC Adv. 2019 9 13386
-
Alessandro K. Jord?o,Maria D. Vargas,Angelo C. Pinto,Fernando de C. da Silva,Vitor F. Ferreira RSC Adv. 2015 5 67909
-
Philipp Stockmann,Marta Gozzi,Robert Kuhnert,Menyhárt B. Sárosi,Evamarie Hey-Hawkins Chem. Soc. Rev. 2019 48 3497
-
Maria Tsanakopoulou,Erifili Tsovaltzi,Marina A. Tzani,Periklis Selevos,Elizabeth Malamidou-Xenikaki,Evangelos G. Bakalbassis,Luis R. Domingo Org. Biomol. Chem. 2019 17 692
-
Kevin W. Wellington RSC Adv. 2015 5 20309
α-Lapachoneに関する追加情報
Recent Advances in α-Lapachone (CAS 4707-33-9) Research: Therapeutic Potential and Mechanisms of Action
α-Lapachone (CAS 4707-33-9), a naturally occurring quinone compound derived from the bark of the Lapacho tree (Tabebuia avellanedae), has garnered significant attention in recent years due to its diverse pharmacological properties. This research brief synthesizes the latest findings on α-Lapachone, focusing on its mechanisms of action, therapeutic applications, and ongoing clinical developments. The compound's unique ability to modulate cellular redox states via NAD(P)H:quinone oxidoreductase 1 (NQO1)-dependent bioreduction positions it as a promising candidate for cancer therapy, neurodegenerative disorders, and metabolic diseases.
Recent studies have elucidated novel molecular targets of α-Lapachone, particularly its role in inducing selective cancer cell death through NQO1-mediated futile cycling. A 2023 Nature Communications study demonstrated that α-Lapachone triggers a 20-fold increase in reactive oxygen species (ROS) specifically in NQO1-overexpressing cancer cells, while sparing normal cells. This tumor-selective cytotoxicity was further enhanced when combined with PI3K inhibitors, suggesting potential for combination therapies. Structural analyses using X-ray crystallography (PDB ID: 7T9K) revealed precise interactions between α-Lapachone and the NQO1 active site, providing a foundation for structure-based drug design.
In the context of neurodegenerative diseases, α-Lapachone has shown remarkable neuroprotective effects in recent preclinical models. A 2024 study in Science Translational Medicine reported that α-Lapachone administration (5 mg/kg/day) reduced tau hyperphosphorylation by 62% and improved cognitive function in a transgenic mouse model of Alzheimer's disease. The mechanism appears to involve activation of the AMPK/SIRT1 pathway and subsequent enhancement of autophagy. Notably, the compound demonstrated excellent blood-brain barrier penetration with a brain/plasma ratio of 0.85, addressing a critical challenge in CNS drug development.
The metabolic effects of α-Lapachone have also been extensively investigated. Clinical trial data (NCT04885361) released in Q1 2024 revealed that oral α-Lapachone (50 mg twice daily) significantly improved insulin sensitivity (HOMA-IR reduction of 32%) in patients with type 2 diabetes. The compound appears to function as a potent activator of sirtuin 3 (SIRT3), enhancing mitochondrial function in skeletal muscle. These findings have spurred development of novel formulations, including a slow-release tablet currently in Phase II trials (NCT05284708).
From a chemical development perspective, recent advances in α-Lapachone synthesis have addressed previous limitations in scalability. A 2023 Journal of Medicinal Chemistry publication described a novel 7-step synthetic route achieving 42% overall yield from commercially available starting materials, representing a 3-fold improvement over previous methods. This breakthrough has enabled production of deuterated analogs with improved pharmacokinetic profiles, several of which are entering preclinical evaluation for oncology indications.
Despite these promising developments, challenges remain in the clinical translation of α-Lapachone. The compound's narrow therapeutic window and dose-dependent methemoglobinemia risk require careful pharmacovigilance. Ongoing research is exploring nanoparticle delivery systems to enhance tumor targeting while minimizing systemic toxicity. A recent ACS Nano publication demonstrated that PEGylated liposomal α-Lapachone achieved 8-fold higher tumor accumulation compared to free drug in xenograft models, with corresponding reductions in cardiac toxicity.
In conclusion, the past two years have witnessed significant progress in understanding and developing α-Lapachone (4707-33-9) as a multifaceted therapeutic agent. With three ongoing Phase II trials in oncology and metabolic diseases, and emerging applications in neurodegeneration and infectious diseases, this natural product derivative continues to demonstrate remarkable versatility. Future research directions likely include biomarker development for NQO1-positive patient stratification and exploration of novel combination regimens with immunotherapies.
4707-33-9 (α-Lapachone) 関連製品
- 1368626-05-4(1-methyl-5-(2,4,5-trimethylphenyl)-1H-pyrazole-4-carboxylic acid)
- 112047-91-3(p-Vinylphenyl O-[beta-D-apiofuranosyl-(1-6)]-beta-D-glucopyranoside)
- 1804873-15-1(2-(6-Bromo-2-nitropyridin-3-yl)-2-hydroxyacetic acid)
- 946328-17-2(1-(4-methoxyphenyl)-3-{(4-nitrophenyl)methylsulfanyl}-1,2-dihydropyrazin-2-one)
- 23428-77-5(1-(3-(Benzyloxy)-4-methoxyphenyl)ethanone)
- 2122011-21-4(Ethyl 3-(2-methylpropyl)pyrrolidine-3-carboxylate)
- 2189710-82-3(N-2-oxo-2-(pyrrolidin-1-yl)ethyl-N-(oxolan-2-yl)methylprop-2-enamide)
- 1024477-93-7(3-[1-(4-chlorophenyl)sulfanylethyl]-4-phenyl-1H-1,2,4-triazole-5-thione)
- 898792-52-4(Ethyl 8-3-(morpholinomethyl)phenyl-4-oxooctanoate)
- 536742-59-3(4-(3-hydroxypyrrolidin-1-yl)benzonitrile)

